molecular formula C22H32Cl4N6O6S2Zn B1617016 zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride CAS No. 62778-15-8

zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride

Cat. No.: B1617016
CAS No.: 62778-15-8
M. Wt: 747.8 g/mol
InChI Key: FTXDCIPDQPYBQG-UHFFFAOYSA-J
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Description

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride is a diazonium salt complexed with zinc tetrachloride. Its structure comprises a benzenediazonium core with a butylsulfamoyl group at the 5-position, a methoxy group at the 2-position, and a tetrachlorozincate counterion ([ZnCl₄]²⁻). The butylsulfamoyl substituent distinguishes it from other benzenediazonium derivatives, influencing its solubility, stability, and electronic properties.

Properties

IUPAC Name

zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N3O3S.4ClH.Zn/c2*1-3-4-7-13-18(15,16)9-5-6-11(17-2)10(8-9)14-12;;;;;/h2*5-6,8,13H,3-4,7H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDCIPDQPYBQG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N6O6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978436
Record name 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4)
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Molecular Weight

747.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62778-15-8
Record name Benzenediazonium, 5-((butylamino)sulfonyl)-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1)
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Record name Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-, (T-4)-tetrachlorozincate(2-) (2:1)
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Record name 5-(Butylsulfamoyl)-2-methoxybenzene-1-diazonium zinc chloride (2/1/4)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(butylamino)sulphonyl]-2-methoxybenzenediazonium tetrachlorozincate (2:1)
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Preparation Methods

Synthesis of 5-(Butylsulfamoyl)-2-methoxyaniline

The initial step involves preparing the amine precursor by sulfonylation of 2-methoxyaniline with butylsulfonyl chloride or an equivalent reagent to introduce the butylsulfamoyl group at the 5-position of the benzene ring. This reaction is typically conducted under controlled temperature and basic conditions to avoid side reactions.

Diazotization of the Amine

  • The amine is dissolved in a cold aqueous acidic medium (e.g., hydrochloric acid at 0–5 °C).
  • Sodium nitrite is slowly added to generate the diazonium salt in situ.
  • The reaction temperature is strictly maintained low to prevent decomposition of the diazonium intermediate.
  • The diazonium salt formed is typically unstable and must be immediately converted to a more stable complex.

Formation of Zinc Tetrachloride Complex

  • Zinc chloride is added to the diazonium salt solution.
  • The zinc tetrachloride anion forms a complex with the diazonium cation, stabilizing it as this compound.
  • The complex precipitates out of solution and can be isolated by filtration.
  • The product is washed and dried under controlled conditions to maintain stability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Sulfonylation Butylsulfonyl chloride, base (e.g., NaOH) 0–25 °C Controlled addition to avoid overreaction
Diazotization NaNO2, HCl (aq), cold environment 0–5 °C Critical to maintain low temperature to stabilize diazonium salt
Complexation ZnCl2, aqueous medium 0–10 °C Immediate complexation to prevent diazonium decomposition

Research Findings and Analytical Data

  • The diazonium zinc tetrachloride complex exhibits enhanced stability compared to free diazonium salts, allowing for safer handling and storage.
  • Spectroscopic analysis (UV-Vis, IR) confirms the presence of diazonium and sulfamoyl groups coordinated with zinc tetrachloride.
  • Crystallographic studies (where available) show the tetrahedral coordination around zinc with chloride ligands and ionic interaction with the diazonium cations.
  • The yield of the final complex is typically high (>70%) when strict temperature control and stoichiometric ratios are maintained.

Comparative Notes on Alternative Methods

  • Some methods avoid direct isolation of the diazonium salt by performing in situ complexation with zinc chloride immediately after diazotization.
  • Alternative metal salts (e.g., copper or nickel complexes) are less common due to lower stability of the diazonium complexes formed.
  • Avoidance of pyrophoric reagents such as butyllithium is standard in this synthesis, favoring safer, more practical reagents.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Sulfonylation of 2-methoxyaniline Butylsulfonyl chloride, base, 0–25 °C 5-(Butylsulfamoyl)-2-methoxyaniline
2 Diazotization NaNO2, HCl, 0–5 °C Diazonium salt intermediate
3 Complexation ZnCl2, aqueous, 0–10 °C This compound

Chemical Reactions Analysis

Types of Reactions

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc and modified organic groups.

    Reduction: Reduction reactions can lead to the formation of simpler zinc compounds and reduced organic fragments.

    Substitution: The diazonium group is particularly reactive in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride involves its interaction with specific molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The butylsulfamoyl group may contribute to the compound’s solubility and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenediazonium Salts

Key structural analogs include:

Compound Name Substituents (Position) Counterion Molecular Weight (g/mol) Melting Point (°C) Key References
Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride 5-(butylsulfamoyl), 2-methoxy [ZnCl₄]²⁻ ~374 (estimated) Not reported
5-Diethylaminosulfonyl-2-methoxybenzenediazonium chloride hemi(zinc chloride) 5-(diethylaminosulfonyl), 2-methoxy ZnCl₂ 373.93 Not reported
2-Methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium tetrachlorozincate(2−) 5-methyl, 2-methoxy, 4-diazenyl [ZnCl₄]²⁻ 831.82 Not reported
Thiosemicarbazone 4-methoxy benzaldehyde zinc chloride (BLZC) 4-methoxybenzaldehyde-thiosemicarbazone ZnCl₂ Not reported Decomposes >200°C

Key Observations :

  • Substituent Effects : The butylsulfamoyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This may improve solubility in organic solvents but reduce aqueous stability .
  • Counterion Role : Tetrachlorozincate ([ZnCl₄]²⁻) counterions, as in the target compound and CAS RN 61966-14-1 , likely increase thermal stability compared to simple chloride salts (e.g., BLZC in ).

Research Findings and Data

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy : Sulfonamide (S=O) stretches in similar compounds (e.g., ) appear at 1150–1300 cm⁻¹, while Zn-Cl vibrations in tetrachlorozincates occur near 300–400 cm⁻¹ .
  • NMR Data : Methoxy protons in 2-methoxy-substituted analogs resonate at δ 3.8–4.0 ppm in ¹H-NMR, while aromatic protons range from δ 7.0–8.5 ppm depending on substituents .
Thermal and Solubility Properties
  • Melting Points: Sulfamoyl-triazine derivatives () melt at 237–279°C , suggesting higher thermal stability than non-sulfonamide diazonium salts.
  • Solubility: Ethanol is a common solvent for purification of zinc-coordinated diazonium salts, as seen in BLZC and compounds .

Biological Activity

Overview of the Compound

Chemical Name: Zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride
Molecular Formula: C₁₁H₁₄Cl₄N₂O₂SZn
CAS Number: 112943

This compound is a complex organometallic compound that combines zinc with a diazonium derivative. Diazonium compounds are known for their reactivity and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Biological Activity

The biological activity of diazonium compounds, particularly those substituted with sulfonamide groups, can vary significantly based on their structure. Here are some key points regarding their biological activity:

  • Antimicrobial Activity:
    Diazonium compounds often exhibit antimicrobial properties. The presence of the sulfonamide group may enhance this activity by interacting with bacterial enzymes or disrupting cellular processes.
  • Anticancer Potential:
    Some studies suggest that diazonium salts can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive nitrogen species (RNS) that damage cellular components.
  • Enzyme Inhibition:
    Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer.

Data Tables

Property Value
Molecular Weight358.39 g/mol
Melting PointNot available
SolubilitySoluble in water
ToxicityModerate (specific studies needed)

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study published in a peer-reviewed journal demonstrated that similar diazonium compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition.
  • Research on Anticancer Effects:
    Another research article investigated the effects of sulfonamide-substituted diazonium compounds on various cancer cell lines, revealing that they could induce cell cycle arrest and apoptosis through oxidative stress mechanisms.
  • Enzyme Interaction Studies:
    Research focused on the interaction of diazonium salts with key metabolic enzymes revealed potential pathways for therapeutic intervention in metabolic disorders.

Q & A

What are the optimal synthetic routes and stabilization strategies for zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride?

Methodological Answer:
The synthesis of diazonium salts typically involves diazotization of aniline derivatives under controlled conditions. For this compound, the reaction sequence likely includes:

Sulfamoylation: Introduce the butylsulfamoyl group to 2-methoxyaniline via sulfonation and subsequent alkylation.

Diazotization: Treat the intermediate with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride .

Tetrachloride and Zinc Complexation: React the diazonium chloride with zinc chloride (ZnCl₂) to form the tetrachloride complex.

Stabilization Strategies:

  • Maintain low temperatures (0–5°C) during synthesis to prevent premature decomposition.
  • Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
  • Store the compound in dark, airtight containers at -20°C to mitigate photolytic and thermal degradation .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the methoxy, butylsulfamoyl, and diazonium moieties. Deuterated solvents (e.g., DMSO-d₆) enhance resolution.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns via electrospray ionization (ESI) or electron impact (EI) modes. Isotopic labeling (e.g., ²H, ¹³C) can clarify ambiguous peaks .
  • UV-Vis Spectroscopy: Monitor diazonium stability by tracking absorbance changes at λ ~ 300–400 nm over time .
  • X-ray Crystallography: Resolve the crystal structure to confirm zinc coordination geometry and counterion interactions .

How can this compound be utilized in cross-coupling or functionalization reactions?

Methodological Answer:
The diazonium group enables diverse reactivity:

  • Sandmeyer Reaction: Replace the diazonium group with halides (Cl, Br) using CuCl or CuBr to synthesize halogenated intermediates .
  • Gomberg-Bachmann Reaction: Generate biaryl structures via aryl-aryl coupling under basic conditions .
  • Zinc-Mediated Reductions: Exploit the Zn²⁺ counterion for single-electron transfer reactions, e.g., reducing nitro groups to amines in the presence of NaBH₄ .

Experimental Design Tips:

  • Optimize pH and temperature to balance reaction rate and diazonium stability.
  • Use radical scavengers (e.g., TEMPO) to suppress side reactions in coupling processes .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., tyrosine kinases) based on the sulfamoyl group’s hydrogen-bonding potential. Validate with BindingDB’s ligand-protein interaction datasets .
  • Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity studies .
  • Molecular Dynamics (MD): Simulate solvation effects and zinc coordination stability in aqueous environments using AMBER or GROMACS .

Data Interpretation:

  • Cross-reference computational results with experimental kinetic data (e.g., IC₅₀ values) to resolve discrepancies between predicted and observed binding modes .

How should researchers address contradictions in experimental data related to this compound’s stability or reactivity?

Methodological Answer:
Follow a systematic approach:

Replicate Experiments: Confirm reproducibility under identical conditions (solvent, temperature, purity).

Control Variables: Isolate factors like trace moisture or light exposure using controlled-atmosphere gloveboxes and light-proof reactors .

Advanced Characterization: Employ hyphenated techniques (e.g., LC-MS/MS) to detect degradation products or impurities influencing reactivity .

Theoretical Validation: Compare experimental kinetic data with DFT-calculated activation energies to identify outliers .

Case Study:
If decomposition rates vary between batches, analyze zinc content via ICP-MS to rule out stoichiometric inconsistencies .

What are the best practices for designing dose-response studies to evaluate this compound’s bioactivity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure inhibition of sulfotransferases or proteases. Include zinc-free controls to differentiate metal-dependent effects .
    • Cytotoxicity Screening: Apply MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations using nonlinear regression (GraphPad Prism) .
  • Data Normalization: Correct for background interference (e.g., diazonium absorbance in UV-Vis assays) using blank subtraction .

Advanced Tip:
Leverage isotopic internal standards (e.g., ¹³C-labeled analogs) for precise quantification in complex matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride
Reactant of Route 2
Reactant of Route 2
zinc;5-(butylsulfamoyl)-2-methoxybenzenediazonium;tetrachloride

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